molecular formula C8H13ClN6O B14526255 N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea CAS No. 62734-52-5

N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea

Cat. No.: B14526255
CAS No.: 62734-52-5
M. Wt: 244.68 g/mol
InChI Key: SUROQFWFEWZUND-UHFFFAOYSA-N
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Description

N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea typically involves the nucleophilic substitution of cyanuric chloride with dimethylamine and ethylurea. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in cancer therapy and antimicrobial treatments.

    Industry: Utilized in the production of herbicides, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino and ethylurea groups enhances its reactivity and potential for diverse applications compared to other triazine derivatives .

Properties

CAS No.

62734-52-5

Molecular Formula

C8H13ClN6O

Molecular Weight

244.68 g/mol

IUPAC Name

1-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-ethylurea

InChI

InChI=1S/C8H13ClN6O/c1-4-10-8(16)14-6-11-5(9)12-7(13-6)15(2)3/h4H2,1-3H3,(H2,10,11,12,13,14,16)

InChI Key

SUROQFWFEWZUND-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC(=NC(=N1)Cl)N(C)C

Origin of Product

United States

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